4-(Bromoacetyl)pyridine hydrobromide
Overview
Description
4-(Bromoacetyl)pyridine hydrobromide is a chemical compound with the molecular formula C7H7Br2NO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Scientific Research Applications
4-(Bromoacetyl)pyridine hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors of p38 mitogen-activated protein kinase.
Material Science: The compound is used in the preparation of advanced materials with specific properties.
Biological Research: It serves as a reagent in the study of biological pathways and molecular interactions
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Mode of Action
It has been used in the design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase . This suggests that the compound may interact with its targets to inhibit certain protein kinases, but the exact mechanism remains unclear.
Biochemical Pathways
It’s known that the compound has been used in the synthesis of inhibitors of the p38 mitogen-activated protein kinase pathway , which plays a crucial role in cellular responses to stress and inflammation.
Result of Action
As mentioned earlier, it has been used in the synthesis of inhibitors of the p38 mitogen-activated protein kinase pathway , suggesting it may have effects on cellular stress responses.
Biochemical Analysis
Biochemical Properties
4-(Bromoacetyl)pyridine hydrobromide plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it has been used in the design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase . The compound’s interaction with these enzymes and proteins can lead to the inhibition or activation of specific biochemical pathways, thereby influencing various cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to prepare 2-Phenyl-4-(4-pyridyl)imidazole, which is known to impact cellular signaling pathways . The compound’s ability to modulate these pathways can lead to changes in cell behavior, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to the modulation of their activity. For instance, its interaction with p38 mitogen-activated protein kinase results in the inhibition of this enzyme, which plays a crucial role in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or pathways. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of the compound have been associated with skin irritation, eye irritation, and respiratory irritation . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolic pathways can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s biochemical and physiological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its activity and function . These transport and distribution mechanisms are critical for understanding the compound’s overall effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall activity . Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromoacetyl)pyridine hydrobromide typically involves the bromination of 4-acetylpyridine. One common method uses N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an ester solvent at elevated temperatures (50-60°C) for about 10 hours. After the reaction is complete, the product is crystallized and purified .
Industrial Production Methods
For industrial production, the process is scaled up, and the reaction conditions are optimized for higher yields and safety. The use of NBS as a brominating agent is preferred due to its efficiency and relatively mild reaction conditions. The final product is obtained through crystallization and filtration, followed by washing with deionized water .
Chemical Reactions Analysis
Types of Reactions
4-(Bromoacetyl)pyridine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Addition Reactions: The carbonyl group in the acetyl moiety can undergo addition reactions with various reagents
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) is often used for reduction reactions
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields alcohols or other reduced forms of the compound
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide
- 4-(2-Bromoacetyl)pyridine hydrobromide
- 4-Acetyl-2-bromopyridine hydrobromide .
Uniqueness
4-(Bromoacetyl)pyridine hydrobromide is unique due to its specific reactivity and the presence of both a bromine atom and an acetyl group. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-pyridin-4-ylethanone;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO.BrH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGALBQILADNMKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379914 | |
Record name | 4-(Bromoacetyl)pyridine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5349-17-7 | |
Record name | 5349-17-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Bromoacetyl)pyridine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Bromoacetyl)pyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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